molecular formula C16H24O3 B13872372 3-(2-Ethylhexoxy)-4-methoxybenzaldehyde

3-(2-Ethylhexoxy)-4-methoxybenzaldehyde

Cat. No.: B13872372
M. Wt: 264.36 g/mol
InChI Key: YDKCPCVYYZZTPJ-UHFFFAOYSA-N
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Description

3-(2-Ethylhexoxy)-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the para-position (C4) and a branched 2-ethylhexoxy ether group at the meta-position (C3). The 2-ethylhexoxy substituent contributes to enhanced lipophilicity and steric bulk compared to linear alkoxy groups, making it valuable in pharmaceutical and materials science research. This compound is typically synthesized via alkylation of a phenolic precursor (e.g., 3-hydroxy-4-methoxybenzaldehyde) using 2-ethylhexyl bromide under basic conditions .

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

3-(2-ethylhexoxy)-4-methoxybenzaldehyde

InChI

InChI=1S/C16H24O3/c1-4-6-7-13(5-2)12-19-16-10-14(11-17)8-9-15(16)18-3/h8-11,13H,4-7,12H2,1-3H3

InChI Key

YDKCPCVYYZZTPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=C(C=CC(=C1)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylhexoxy)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-ethylhexanol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the benzaldehyde and the alcohol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylhexoxy)-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and ethylhexoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: 3-(2-Ethylhexoxy)-4-methoxybenzoic acid.

    Reduction: 3-(2-Ethylhexoxy)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Ethylhexoxy)-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Ethylhexoxy)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethylhexoxy and methoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 3-(2-Ethylhexoxy)-4-methoxybenzaldehyde with analogous benzaldehyde derivatives:

Compound Name R3 Substituent R4 Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key References
3-(2-Ethylhexoxy)-4-methoxybenzaldehyde 2-Ethylhexoxy (branched C8H17O) Methoxy C16H24O3 264.36 Not reported High in organic solvents
3-(Cyclopentyloxy)-4-methoxybenzaldehyde Cyclopentyloxy Methoxy C13H16O3 220.26 Not reported Moderate in ethanol
3-(Benzyloxy)-4-methoxybenzaldehyde Benzyloxy Methoxy C15H14O3 242.27 Not reported Low in water, high in DCM
3-(4-Tert-butylphenoxymethyl)-4-methoxybenzaldehyde 4-Tert-butylphenoxymethyl Methoxy C19H22O3 298.38 Not reported Low polarity solvents
4-Methoxy-3-methylbenzaldehyde Methyl Methoxy C9H10O2 150.17 Not reported Polar aprotic solvents
3-Ethoxy-4-methoxybenzaldehyde Ethoxy Methoxy C10H12O3 180.20 Not reported Ethanol, acetone
Key Observations:

Lipophilicity : The 2-ethylhexoxy group imparts higher lipophilicity than smaller substituents (e.g., ethoxy or methyl), enhancing membrane permeability in drug design .

Synthetic Flexibility: Benzyloxy and cyclopentyloxy derivatives are intermediates for further functionalization, such as deprotection to generate phenolic groups .

Challenges and Limitations

  • Solubility : Highly lipophilic derivatives (e.g., 2-ethylhexoxy) may require formulation with surfactants for biological testing.
  • Synthetic Complexity: Bulky substituents (e.g., tert-butylphenoxymethyl) necessitate multi-step syntheses and chromatographic purification .

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